N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

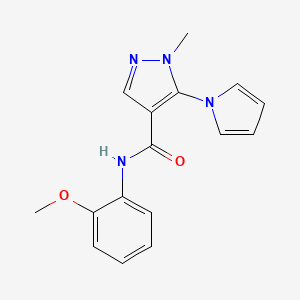

N-(2-Methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a methyl group at position 1, a pyrrole substituent at position 5, and a carboxamide group at position 4 linked to a 2-methoxyphenyl moiety (Fig. 1). Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties . The 2-methoxyphenyl group contributes electron-donating effects, while the pyrrole ring may enhance π-π interactions in biological systems.

Properties

Molecular Formula |

C16H16N4O2 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C16H16N4O2/c1-19-16(20-9-5-6-10-20)12(11-17-19)15(21)18-13-7-3-4-8-14(13)22-2/h3-11H,1-2H3,(H,18,21) |

InChI Key |

CRSFWUIERZDYHG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2OC)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The pyrrole moiety can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as Lewis acids or bases may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole Derivatives

5-(2-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (, Compound 5)

- Key Differences: The dihydropyrazole core (4,5-dihydro-1H-pyrazole) increases rigidity compared to the fully aromatic pyrazole in the target compound. The 2-methoxyphenyl group is at position 5, whereas the target compound’s methoxyphenyl is part of the carboxamide side chain.

- Carboximidamide’s higher basicity could influence solubility and target engagement.

1-(2-Fluorophenyl)-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide ()

- Key Differences :

- A fluorine atom replaces the methoxy group on the phenyl ring, introducing electron-withdrawing effects.

- The carboxamide is linked to a pyridinylmethyl group instead of 2-methoxyphenyl.

- Implications :

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol ()

- Key Differences: A hydroxyphenyl group replaces the pyrrole substituent at position 4.

- Implications: The phenolic -OH enables hydrogen bonding (e.g., O-H···N interactions), which the target’s methoxy group lacks .

Pharmacological and Biochemical Implications

Receptor Binding and Selectivity

- Cannabinoid Receptor Analogs (): Pyrazole carboxamides like WIN 55212-2 show higher CB2 receptor affinity due to structural features (e.g., heteroaromatic substituents). The target’s pyrrole group may similarly enhance selectivity for CB2 over CB1 receptors, though direct evidence is lacking . The 2-methoxyphenyl group’s electron-donating effects could mimic the pharmacological profile of HU-210, a high-affinity CB1 ligand .

Physicochemical Properties

- Solubility and Bioavailability: The pyridinylmethyl group in ’s compound may improve water solubility compared to the target’s methoxyphenyl .

Comparative Data Table

Research Findings and Hypotheses

- Electron Effects : The 2-methoxyphenyl group’s electron-donating nature may stabilize charge-transfer interactions, contrasting with ’s electron-withdrawing fluorine .

Biological Activity

N-(2-methoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C14H16N4O2

- Molecular Weight : 272.30 g/mol

- CAS Number : 1000000-00-0 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Kinases : The compound has shown inhibitory effects on certain kinases, which play crucial roles in cell signaling pathways related to cancer proliferation.

- Receptors : It exhibits affinity for specific receptors involved in neuropharmacological processes, potentially influencing neurotransmitter dynamics.

Anticancer Activity

Research indicates that compounds within the pyrazole class, including this compound, demonstrate significant anticancer properties. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. (2022) | MCF7 | 3.79 | Induces apoptosis |

| Wei et al. (2022) | A549 | 26 | Growth inhibition |

| Li et al. (2022) | NCI-H460 | 0.39 | Autophagy induction |

| Zhang et al. (2022) | HepG2 | 0.95 nM | DNA binding interaction |

Neuropharmacological Effects

The compound has also been evaluated for its effects on neuroreceptors, particularly in the context of anxiety and depression models. For instance, a study by Mohareb et al. (2023) highlighted its potential as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits in mood disorders.

Case Study 1: Anticancer Efficacy

In a preclinical study, this compound was tested against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in MCF7 and A549 cell lines, with IC50 values suggesting potent anticancer activity.

Case Study 2: Neuropharmacological Assessment

In a behavioral study involving rodent models, the compound was administered to assess its anxiolytic effects. Results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, indicating potential for development as an anxiolytic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.